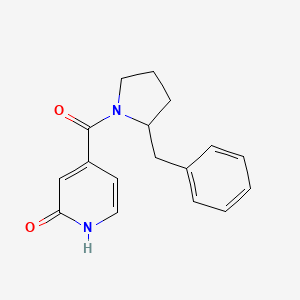
4-(2-benzylpyrrolidine-1-carbonyl)-1H-pyridin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-benzylpyrrolidine-1-carbonyl)-1H-pyridin-2-one is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as BP-1-102 and is known for its ability to inhibit the activity of certain enzymes in the body.
Applications De Recherche Scientifique
BP-1-102 has been studied for its potential applications in a variety of scientific research fields. One area of research involves its use as a tool to study the function of certain enzymes in the body. BP-1-102 has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. This inhibition can be used to study the role of PARP in various cellular processes.
Another area of research involves the use of BP-1-102 in cancer research. PARP inhibitors like BP-1-102 have been shown to be effective in the treatment of certain types of cancer, such as ovarian and breast cancer. Research is ongoing to determine the potential of BP-1-102 as a cancer treatment.
Mécanisme D'action
BP-1-102 works by inhibiting the activity of PARP enzymes. PARP enzymes are involved in the repair of DNA damage, and their inhibition can lead to the accumulation of DNA damage and ultimately cell death. BP-1-102 specifically targets the catalytic domain of PARP enzymes, preventing them from functioning properly.
Biochemical and Physiological Effects:
BP-1-102 has been shown to have a variety of biochemical and physiological effects. In addition to inhibiting PARP activity, BP-1-102 has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using BP-1-102 in lab experiments is its specificity for PARP enzymes. This allows researchers to study the function of PARP enzymes without affecting other cellular processes. However, one limitation of using BP-1-102 is its potential toxicity. BP-1-102 has been shown to be toxic to certain types of cells, and care must be taken when using it in lab experiments.
Orientations Futures
There are several potential future directions for research on BP-1-102. One area of research involves the development of more potent PARP inhibitors. Another area of research involves the use of BP-1-102 in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, research is ongoing to determine the potential of BP-1-102 in the treatment of other diseases, such as neurodegenerative disorders.
Méthodes De Synthèse
BP-1-102 can be synthesized using a variety of methods. One common method involves the reaction of 2-acetylpyridine with benzylamine in the presence of acetic acid and hydrogen peroxide. This reaction yields the desired product, which can then be purified using column chromatography.
Propriétés
IUPAC Name |
4-(2-benzylpyrrolidine-1-carbonyl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c20-16-12-14(8-9-18-16)17(21)19-10-4-7-15(19)11-13-5-2-1-3-6-13/h1-3,5-6,8-9,12,15H,4,7,10-11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZOTYZYOUGEIPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC(=O)NC=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(6-chloropyridin-3-yl)bicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B6629204.png)

![1-[2-(2,6-Dichlorophenoxy)ethyl]-3-methylpyrrolidin-3-ol](/img/structure/B6629208.png)



![5-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-methylpyrrole-3-carbonitrile](/img/structure/B6629235.png)





![2-bromo-N-[(5-bromothiophen-3-yl)methyl]-N-methylpyridine-4-carboxamide](/img/structure/B6629267.png)
![2-Fluoro-5-[(4-oxoquinazolin-3-yl)methyl]benzonitrile](/img/structure/B6629275.png)
